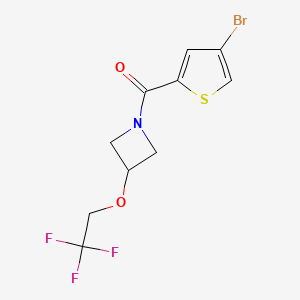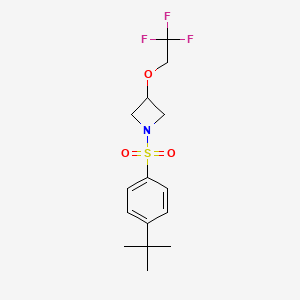![molecular formula C14H16F3NO2 B6425430 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034261-01-1](/img/structure/B6425430.png)
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a novel synthetic compound with a variety of potential applications in the scientific research field. This compound is a cyclic ether derivative of propanone, and it is a type of small molecule that can be used as a ligand in various experiments. The cyclic ether structure makes it an attractive choice for a wide range of studies due to its unique properties. In
科学研究应用
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has a variety of potential applications in scientific research. It has been used as a ligand in various experiments, including those involving the synthesis of novel compounds and the study of enzyme-substrate interactions. It has also been used as a catalyst in organic synthesis, as a precursor for other compounds, and as a reagent in the synthesis of other compounds. Additionally, this compound has been used as a model system for studying the effects of various environmental factors on cellular processes.
作用机制
The mechanism of action of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is not yet fully understood. However, it is believed that the cyclic ether structure of this compound allows it to interact with various biological molecules in a unique way. It is thought that this compound can bind to enzymes, receptors, and other molecules, thus altering their activity or function. Additionally, this compound may act as a catalyst in certain reactions, allowing for the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one are not yet fully understood. However, it is believed that this compound can interact with various biological molecules in a unique way, thus altering their activity or function. Additionally, this compound has been shown to have an effect on the regulation of gene expression, which could potentially lead to the development of new therapies for various diseases.
实验室实验的优点和局限性
The advantages of using 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one in laboratory experiments include its unique cyclic ether structure, which allows it to interact with various biological molecules in a unique way. Additionally, this compound is relatively stable in solution and can be easily synthesized using various methods.
The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. Additionally, this compound may interact with other biological molecules in a way that is not yet fully understood, which could potentially lead to unexpected results.
未来方向
The future directions of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one could include further research into its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of new compounds or the development of novel therapies for various diseases. Finally, further research could be done to explore the mechanism of action of this compound, which could lead to a better understanding of how it interacts with various biological molecules.
合成方法
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can be synthesized by a variety of methods. The most common method is a Wittig olefination reaction, which involves the reaction of a Wittig reagent (a phosphorane) and an alkyne in the presence of a base. This reaction produces a cyclic ether with the desired structure. Other methods of synthesis include the reaction of a Grignard reagent with an aldehyde, the reaction of an alkyl halide with a Grignard reagent, and the reaction of an alkyl halide with an alkoxide.
属性
IUPAC Name |
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)10-20-12-8-18(9-12)13(19)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMHANVGMILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)
![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)
![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)
![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6425424.png)
![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)

![2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6425451.png)
